4-Bromo-2-(trifluoromethyl)phenylboronic acid

Catalog No.
S992340
CAS No.
1394346-22-5
M.F
C7H5BBrF3O2
M. Wt
268.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-(trifluoromethyl)phenylboronic acid

CAS Number

1394346-22-5

Product Name

4-Bromo-2-(trifluoromethyl)phenylboronic acid

IUPAC Name

[4-bromo-2-(trifluoromethyl)phenyl]boronic acid

Molecular Formula

C7H5BBrF3O2

Molecular Weight

268.83 g/mol

InChI

InChI=1S/C7H5BBrF3O2/c9-4-1-2-6(8(13)14)5(3-4)7(10,11)12/h1-3,13-14H

InChI Key

CSIDLWXFPCSSOK-UHFFFAOYSA-N

SMILES

B(C1=C(C=C(C=C1)Br)C(F)(F)F)(O)O

Canonical SMILES

B(C1=C(C=C(C=C1)Br)C(F)(F)F)(O)O

Agrochemical and Pharmaceutical Industries

Antimicrobial Activity

Cross-Coupling Reactions

Synthesis of Trifluoromethyl Aryl or Heteroaryl Derivatives

Synthesis of 4-(2-Trifluoromethyl)phenylpyrrolo

Protodeboronation of Pinacol Boronic Esters

Site-Selective Suzuki-Miyaura Cross-Coupling Reactions

4-Bromo-2-(trifluoromethyl)phenylboronic acid is a boronic acid derivative characterized by its unique molecular structure, which includes a bromine atom and a trifluoromethyl group attached to a phenyl ring. The molecular formula is C7_7H5_5BBrF3_3O2_2, with a molecular weight of 268.83 g/mol. This compound is recognized for its role in various

4-Bromo-2-(trifluoromethyl)phenylboronic acid itself does not possess a defined mechanism of action in biological systems. Its primary function lies in its role as a reactant or intermediate in organic synthesis and catalysis.

While detailed information on the specific toxicity of 4-Bromo-2-(trifluoromethyl)phenylboronic acid is limited, arylboronic acids in general are considered to have low toxicity []. However, standard laboratory safety practices should be followed when handling the compound, including wearing gloves, eye protection, and working in a fume hood.

4-Bromo-2-(trifluoromethyl)phenylboronic acid is primarily utilized in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. This compound can also be employed in palladium-catalyzed direct arylation reactions, making it valuable for synthesizing complex organic molecules . Its reactivity stems from the ability of the boron atom to form stable complexes with various nucleophiles.

The synthesis of 4-Bromo-2-(trifluoromethyl)phenylboronic acid typically involves the following methods:

  • Suzuki Coupling: This method involves reacting a suitable aryl halide with a boronic acid under palladium catalysis.
  • Direct Boronation: The introduction of the boronic acid group can also be achieved through direct functionalization of phenolic compounds.
  • Functionalization of Trifluoromethylated Aromatics: Starting from trifluoromethylated aromatic compounds, subsequent bromination can yield the desired product .

The primary applications of 4-Bromo-2-(trifluoromethyl)phenylboronic acid include:

  • Catalyst in Organic Synthesis: It is employed as a catalyst for dehydrative condensation reactions, particularly in synthesizing α-dipeptides.
  • Intermediate in Pharmaceutical Chemistry: Due to its low toxicity and stability, it serves as an intermediate in the development of new pharmaceutical compounds.
  • Material Science: Its unique properties make it useful in developing advanced materials and polymers .

Research has shown that 4-Bromo-2-(trifluoromethyl)phenylboronic acid interacts with various substrates through transmetalation processes during cross-coupling reactions. The efficiency of these interactions can be influenced by environmental factors such as temperature and solvent choice. Studies indicate that this compound can facilitate the formation of new carbon-carbon bonds effectively, which is crucial for synthesizing complex organic frameworks .

Several compounds share structural similarities with 4-Bromo-2-(trifluoromethyl)phenylboronic acid. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2-Bromo-4-(trifluoromethyl)phenylboronic acidC7_7H5_5BBrF3_3O2_2Different bromination position
4-Chloro-2-(trifluoromethyl)phenylboronic acidC7_7H5_5BClF3_3O2_2Chlorine instead of bromine
4-Iodo-2-(trifluoromethyl)phenylboronic acidC7_7H5_5BI F3_3O2_2Iodine substitution leading to different reactivity
4-Bromo-3-(trifluoromethyl)phenylboronic acidC7_7H5_5BBrF3_3O2_2Different substitution pattern on the phenyl ring

The unique combination of bromine and trifluoromethyl groups in 4-Bromo-2-(trifluoromethyl)phenylboronic acid contributes to its specific reactivity profile and applications in organic synthesis, distinguishing it from other similar compounds .

Dates

Modify: 2023-08-16

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